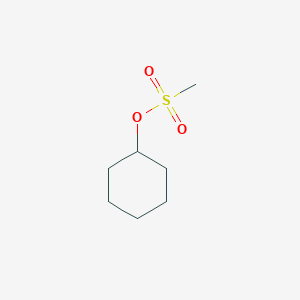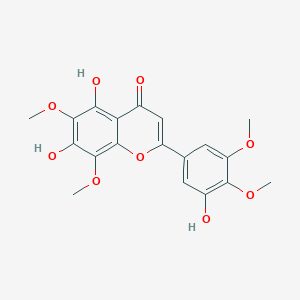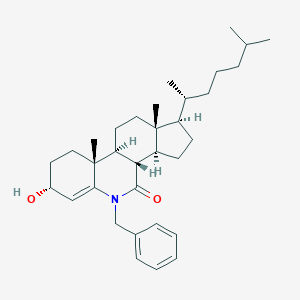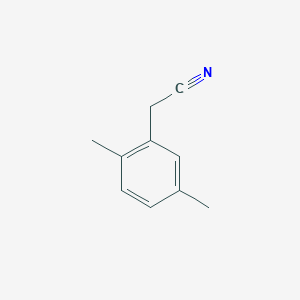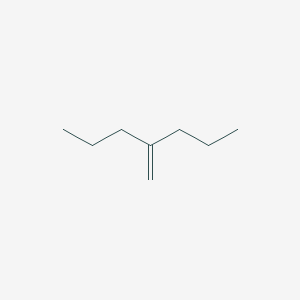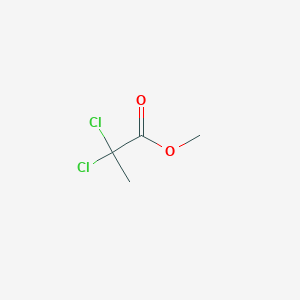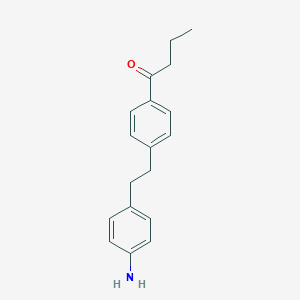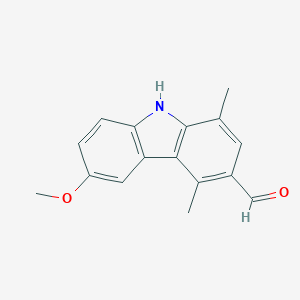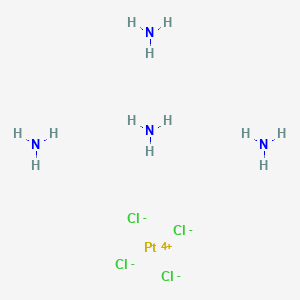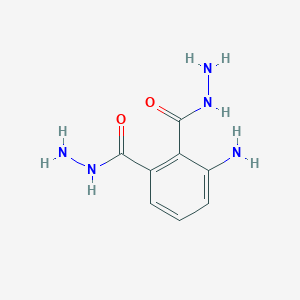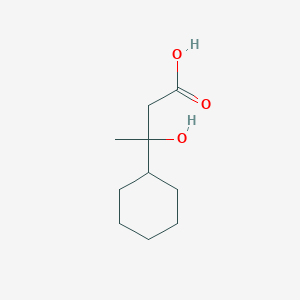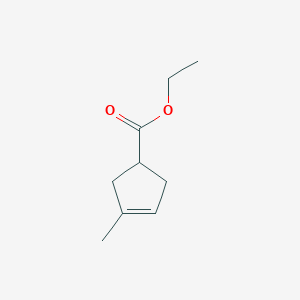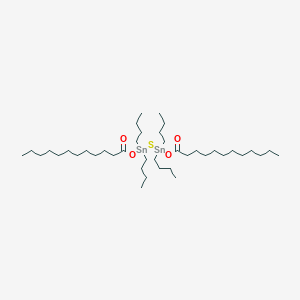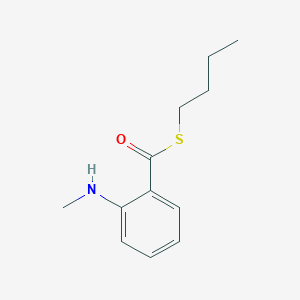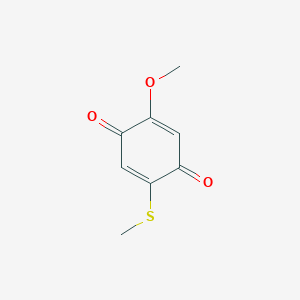
p-Benzoquinone, 2-methoxy-5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Benzoquinone, 2-methoxy-5-(methylthio)-, also known as p-quinone methide (p-QM), is a highly reactive compound that has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. This molecule is a member of the quinone family, which is characterized by a cyclic structure with two carbonyl groups. p-QM is particularly interesting due to its ability to undergo a variety of reactions, including Michael addition, Diels-Alder cycloaddition, and nucleophilic substitution, making it a versatile building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of p-QM is complex and not fully understood. However, it is known that p-QM can undergo a variety of reactions in vivo, including Michael addition, nucleophilic substitution, and oxidation. These reactions can lead to the formation of covalent adducts with proteins, DNA, and other cellular components, which can alter their function and lead to cell death.
Efectos Bioquímicos Y Fisiológicos
P-QM has been shown to have a variety of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, p-QM has been shown to induce oxidative stress and activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defenses. At higher concentrations, p-QM has been shown to induce apoptosis and necrosis in a variety of cell types, including cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using p-QM in lab experiments is its versatility as a building block for the synthesis of complex molecules. Additionally, p-QM is highly reactive, which can be advantageous for certain types of reactions. However, p-QM is also highly toxic and can be difficult to handle, which can be a limitation for certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on p-QM, including:
1. Investigation of the mechanism of action of p-QM, particularly its interactions with cellular components such as proteins and DNA.
2. Development of new synthetic methods for p-QM and its derivatives, which could expand its potential applications in various fields.
3. Investigation of the potential of p-QM as an anticancer agent, particularly its ability to selectively target cancer cells.
4. Development of new materials based on p-QM, which could have applications in fields such as electronics and energy storage.
5. Investigation of the potential of p-QM as a crosslinking agent for the synthesis of polymers and other materials.
Overall, p-QM is a highly versatile and reactive compound that has potential applications in various fields, including organic synthesis, materials science, and medicine. Further research is needed to fully understand its mechanism of action and to explore its potential in these and other areas.
Métodos De Síntesis
The synthesis of p-QM can be achieved through a variety of methods, including oxidation of the corresponding phenol or aniline, dehydrogenation of the corresponding catechol or hydroquinone, and elimination of a leaving group from a precursor molecule. One of the most common methods for synthesizing p-QM is the oxidation of p-anisidine with lead tetraacetate or other oxidizing agents. This reaction proceeds via the formation of an intermediate p-Benzoquinone, 2-methoxy-5-(methylthio)- imine, which undergoes tautomerization to form p-QM.
Aplicaciones Científicas De Investigación
P-QM has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. In organic synthesis, p-QM is a versatile building block for the synthesis of complex molecules, due to its ability to undergo a variety of reactions. In materials science, p-QM has been used as a crosslinking agent for the synthesis of polymers and as a precursor for the synthesis of carbon nanotubes. In medicine, p-QM has been investigated for its potential as an anticancer agent, due to its ability to selectively target cancer cells.
Propiedades
Número CAS |
19349-06-5 |
|---|---|
Nombre del producto |
p-Benzoquinone, 2-methoxy-5-(methylthio)- |
Fórmula molecular |
C8H8O3S |
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
2-methoxy-5-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O3S/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 |
Clave InChI |
MNGSGEZXMJXIKN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(=CC1=O)SC |
SMILES canónico |
COC1=CC(=O)C(=CC1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



